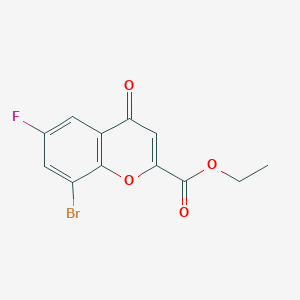

ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate is a halogenated chromene derivative featuring a bicyclic core structure with substituents at positions 6 (fluoro) and 8 (bromo). The chromene scaffold (benzopyran) is a privileged structure in medicinal and materials chemistry due to its diverse bioactivity and photophysical properties. Bromine and fluorine, as electron-withdrawing groups, influence the compound’s electronic profile, increasing stability and reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C12H8BrFO4 |

|---|---|

Molecular Weight |

315.09 g/mol |

IUPAC Name |

ethyl 8-bromo-6-fluoro-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C12H8BrFO4/c1-2-17-12(16)10-5-9(15)7-3-6(14)4-8(13)11(7)18-10/h3-5H,2H2,1H3 |

InChI Key |

NIYBSDSIFPBWGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromene precursor. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand the biological activities of chromene derivatives.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxylates exhibit varied physicochemical and biological properties depending on substituent type, position, and ester groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Chromene Carboxylates

Key Findings :

Substituent Effects :

- Electron-Withdrawing Groups (Br, F) : The bromo and fluoro substituents in the target compound reduce electron density on the chromene ring, making it less reactive toward electrophilic attack but more amenable to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy or methyl groups .

- Electron-Donating Groups (OMe, CHO) : In the methyl 6-formyl-8-methoxy analog , the methoxy group increases solubility in polar solvents, while the formyl group enables further derivatization (e.g., condensation reactions).

Synthetic Routes: The target compound may be synthesized via multicomponent reactions (MCRs), similar to ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives . MCRs are advantageous for generating structural diversity and reducing synthetic steps.

However, methyl esters (e.g., the compound in ) may offer better crystallinity for structural analysis.

Biological and Material Applications :

- Fluorinated chromenes are often explored as antimicrobial or anticancer agents due to enhanced metabolic stability. Brominated analogs may serve as intermediates in photodynamic therapy materials.

Biological Activity

Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate (CAS Number: 790710-81-5) is a synthetic compound belonging to the class of chromene derivatives. Its molecular formula is , with a molecular weight of approximately 315.09 g/mol. This compound has garnered interest in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrFO4 |

| Molecular Weight | 315.092 g/mol |

| LogP | 2.871 |

| PSA | 56.51 Ų |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a multi-target-directed ligand with applications in treating neurodegenerative diseases and inflammation.

1. Antioxidant Activity

Research has shown that chromene derivatives exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which are implicated in oxidative stress and related diseases. This activity is crucial for compounds aimed at neuroprotection and reducing inflammation.

2. Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes linked to neurodegenerative diseases:

- Cholinesterases : Inhibitory studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) indicate that this compound may enhance cholinergic neurotransmission, which is beneficial in Alzheimer’s disease treatment.

- Cyclooxygenase (COX) : It has shown potential as an anti-inflammatory agent by inhibiting COX enzymes, which play a significant role in the inflammatory response.

3. Cytotoxicity Studies

Cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), has been evaluated. The compound demonstrated moderate cytotoxic effects, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In Vitro Studies on Enzyme Inhibition :

- Molecular Docking Studies :

- Antioxidant Activity :

Q & A

What are the preferred synthetic routes for ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of chromene derivatives typically involves multi-step reactions, including condensation, cyclization, and halogenation. For this compound, a plausible route involves:

Core formation : Condensation of substituted benzaldehyde derivatives with ethyl acetoacetate under acidic or basic catalysis to form the chromene backbone .

Halogenation : Sequential bromination and fluorination at positions 8 and 6, respectively, using reagents like N-bromosuccinimide (NBS) or Selectfluor™, with careful control of temperature to avoid overhalogenation .

Esterification : Final carboxylate ester stabilization under reflux in ethanol.

Key considerations :

- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency but may require post-reaction purification .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance halogenation rates but may complicate isolation .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming substituent positions and conformational dynamics. For example:

- Crystal system : Monoclinic systems (e.g., space group P2₁/n) are common for chromene derivatives, with unit cell parameters (a, b, c, β) providing insights into packing efficiency .

- Refinement tools : SHELX software (e.g., SHELXL) refines atomic displacement parameters and validates hydrogen bonding networks, crucial for understanding intermolecular interactions .

Methodological challenges : - Halogen placement : Bromine and fluorine atoms exhibit distinct electron density maps, but thermal motion may require anisotropic refinement to avoid positional errors .

- Disorder modeling : Rotational flexibility in the ester group may necessitate split-site occupancy models .

What computational strategies optimize reaction pathways for synthesizing halogenated chromene derivatives?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path searches enable predictive synthesis design:

Transition state analysis : Identifies energy barriers for halogenation steps, guiding reagent selection (e.g., electrophilic vs. radical pathways for bromine incorporation) .

Solvent modeling : COSMO-RS simulations predict solvent effects on reaction kinetics, aiding in solvent selection for fluorination .

Machine learning : Training models on existing chromene reaction datasets (e.g., PubChem) accelerates condition optimization for new derivatives .

Validation : Experimental data (e.g., HPLC purity, NMR) must corroborate computational predictions to address discrepancies between theoretical and observed yields .

How does the electronic nature of bromine and fluorine substituents influence biological activity in chromene-based compounds?

Basic Research Question

Halogen atoms modulate bioactivity through electronic and steric effects:

- Bromine : Enhances lipophilicity and binding affinity to hydrophobic pockets (e.g., in enzyme active sites). Radiolabeled bromine derivatives (e.g., tritiated analogs) enable receptor occupancy studies via autoradiography .

- Fluorine : Withdraws electron density, stabilizing charge-transfer interactions with targets like G protein-coupled receptors (GPCRs). Fluorine’s small size minimizes steric hindrance, improving target selectivity .

Experimental validation : - SAR studies : Comparing EC₅₀ values of bromo/fluoro analogs in assays (e.g., β-arrestin recruitment for GPCRs) quantifies substituent contributions .

What analytical techniques are critical for characterizing degradation products of this compound under varying storage conditions?

Advanced Research Question

Stability studies require multi-technique approaches:

HPLC-MS : Identifies hydrolytic degradation products (e.g., ester cleavage to carboxylic acid) and quantifies degradation kinetics .

NMR spectroscopy : ¹⁹F NMR tracks fluorine stability, while ²D NOESY reveals conformational changes in accelerated aging tests .

XRD : Detects crystallinity loss or polymorph transitions under humidity stress .

Contradictions : Discrepancies between HPLC purity and bioactivity loss may indicate undetected amorphous degradation phases, necessitating complementary DSC/TGA analysis .

How can structural analogs of this compound be designed to improve metabolic stability?

Advanced Research Question

Strategies include:

Isosteric replacement : Substituting the ester group with amides (e.g., N-methyl carboxamide) reduces esterase-mediated hydrolysis .

Deuteriation : Incorporating deuterium at metabolically labile positions (e.g., α to carbonyl) slows CYP450-mediated oxidation .

Prodrug approaches : Phosphonate or PEG-linked esters enhance solubility and delay cleavage in vivo .

Validation : Microsomal stability assays (e.g., human liver microsomes) and LC-MS metabolite profiling are essential .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Basic Research Question

Scale-up issues include:

- Exothermicity : Halogenation steps may require controlled addition rates and cooling to prevent runaway reactions .

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or membrane-based separations .

- Regioselectivity : Statistical Design of Experiments (DoE) optimizes reagent stoichiometry and temperature gradients to minimize byproducts .

How do solvent polarity and proticity affect the tautomeric equilibrium of the 4-oxo group in chromene derivatives?

Advanced Research Question

The keto-enol tautomerism of the 4-oxo group influences reactivity and crystal packing:

- Polar aprotic solvents : Stabilize the keto form, favoring electrophilic reactions at the carbonyl oxygen .

- Protic solvents : Promote enolization, enhancing nucleophilic attack at the α-carbon.

Characterization : IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (enolic proton at δ 12–14 ppm) quantify tautomeric ratios .

What role does the chromene scaffold play in modulating fluorescence properties for imaging applications?

Basic Research Question

The conjugated π-system of chromenes enables fluorescence, with substituents tuning emission wavelengths:

- Electron-withdrawing groups (e.g., Br, F): Shift emission to longer wavelengths (Stokes shift) via intramolecular charge transfer .

- Aggregation-induced emission (AIE) : Bulky substituents (e.g., bromine) restrict rotation, enhancing solid-state fluorescence .

Applications : Confocal microscopy of fluorinated chromenes tracks cellular uptake in real-time .

How can conflicting bioactivity data between in vitro and in vivo studies for chromene derivatives be resolved?

Advanced Research Question

Discrepancies often arise from:

- Metabolic instability : In vivo hydrolysis of esters reduces active compound levels; address via prodrug strategies .

- Off-target effects : Chemoproteomics identifies unintended targets (e.g., kinases) using activity-based probes .

- Species differences : Comparative CYP450 profiling (human vs. rodent) explains variability in metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.